molecular formula C19H20N6O3 B2490875 5-cyclopropyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide CAS No. 1207017-27-3

5-cyclopropyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide

Cat. No. B2490875
CAS RN: 1207017-27-3
M. Wt: 380.408
InChI Key: VFQCRFVCRUIWAC-UHFFFAOYSA-N
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Description

This compound belongs to a class of compounds that have been extensively researched for their diverse biological activities and potential applications in medicinal chemistry. It is part of a broader group of compounds including pyrazolopyrimidines and isoxazoles, which are known for their interesting chemical and physical properties.

Synthesis Analysis

  • The synthesis of similar compounds typically involves steps like intramolecular cyclization, N-allylation, and N-propargyl alkylation. For instance, Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions (Rahmouni et al., 2014).

Molecular Structure Analysis

  • The molecular structure of compounds in this category is often characterized using techniques like NMR, IR, and HRMS. For example, studies by McLaughlin et al. (2016) involved extensive analytical characterization including chromatographic and spectroscopic analysis (McLaughlin et al., 2016).

Chemical Reactions and Properties

  • These compounds can undergo various chemical reactions, including 1,3-dipolar cycloadditions, as demonstrated in research by Zaki et al. (2016) (Zaki et al., 2016).
  • They may also participate in reactions like cyclocondensation and etherification, as shown in studies by Chen et al. (2012) (Chen et al., 2012).

Physical Properties Analysis

  • The physical properties such as melting point, solubility, and crystalline structure are typically determined using X-ray diffraction and other analytical methods. For instance, Prabhuswamy et al. (2016) used single crystal X-ray diffraction studies to determine the crystal structure of related compounds (Prabhuswamy et al., 2016).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are often assessed through experimental and computational studies. For example, Saeed et al. (2020) conducted DFT calculations and Hirshfeld surface analysis to understand the intermolecular interactions in similar compounds (Saeed et al., 2020).

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds are crucial in the development of new pharmaceuticals, materials, and agrochemicals. The research conducted by Rudenko et al. (2011) demonstrates the diversity of heterocyclizations involving derivatives of 5-aminopyrazoles, which are relevant to the core structure of the mentioned compound. Their work shows how cyclizations can yield a mixture of regio-isomeric compounds, providing a foundation for synthesizing various heterocyclic structures, including pyrazolo[1,5-a]pyrimidines and pyrazolopyridines. Such processes are vital for creating novel compounds with potential applications in drug development and materials science (Rudenko et al., 2011).

Anticancer and Anti-inflammatory Agents

The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as described by Rahmouni et al. (2016) highlight the compound's potential as an anticancer and anti-5-lipoxygenase agent. This research underscores the importance of such compounds in developing new therapeutic agents for treating cancer and inflammation. The structure-activity relationship (SAR) explored in this study provides insights into optimizing these compounds for enhanced biological activity (Rahmouni et al., 2016).

Molecular Docking and DFT Studies

The molecular docking and density functional theory (DFT) studies performed by Fahim et al. (2019) on novel pyrimidiopyrazole derivatives offer a glimpse into the computational approaches used to predict the antitumor activity of these compounds. These studies help understand the molecular interactions between the compounds and their target proteins, facilitating the design of more effective anticancer agents. This research exemplifies the application of computational chemistry in drug discovery, emphasizing the importance of structural analysis and optimization for biological activity (Fahim et al., 2019).

properties

IUPAC Name

5-cyclopropyl-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-9-10(2)20-19(22-17(9)26)25-16(8-13(23-25)11-3-4-11)21-18(27)14-7-15(28-24-14)12-5-6-12/h7-8,11-12H,3-6H2,1-2H3,(H,21,27)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQCRFVCRUIWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=NOC(=C4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide

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